molecular formula C10H12FNO4S B1299469 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid CAS No. 405919-75-7

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid

Cat. No. B1299469
M. Wt: 261.27 g/mol
InChI Key: BPQIMZMQDTUPAE-UHFFFAOYSA-N
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Description

The compound "4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid" is a derivative of butanoic acid, which is modified by the introduction of a sulfonylamino group attached to a fluorophenyl ring. This modification likely alters the compound's physical, chemical, and biological properties, making it of interest in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the Friedel-Crafts reaction, as seen in the preparation of 4,4-bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate . The synthesis can be influenced by reaction conditions, which may lead to the formation of undesired isomers. However, these can be removed by applying techniques such as sulfonation .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid" can be complex. For instance, the crystal structures of 4-aminotoluene-3-sulfonic acid and its hydrate form show that the molecules exist as zwitterions and pack in layers with nearly parallel phenyl rings . The arrangement of the ammonium and sulfonate groups allows for a network of hydrogen bonds, which can significantly influence the compound's stability and reactivity .

Chemical Reactions Analysis

Compounds with sulfonylamino groups can participate in various chemical reactions. For example, the grafting of 4-(sulfoamino)butanoic acid onto superparamagnetic nanoparticles has been reported to create a novel heterogeneous nanocatalyst . This catalyst can promote green synthesis reactions, such as the preparation of spiro compounds via cascade condensation reactions, demonstrating the potential utility of such modified butanoic acids in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid" can be inferred from studies on similar compounds. For instance, the determination of amino acids using ion-pair liquid chromatography with post-column derivatization indicates that the presence of sulfonyl groups can affect solubility, separation, and detection properties . Additionally, the synthesis and characterization of acyclic sulfur-nitrogen compounds reveal that the introduction of sulfonyl groups can lead to significant electron delocalization, affecting bond lengths and the overall stability of the molecule .

Scientific Research Applications

Organic Synthesis and Chemistry

  • Protection of Hydroxyl Groups : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed and synthesized for the protection of hydroxyl groups. It has shown high efficiency in protecting 4-fluorobenzyl alcohol with the Fsec group being cleaved under mild conditions, indicating potential utility in organic synthesis processes (Spjut, Qian, & Elofsson, 2010).
  • Synthesis of Heterocyclic Compounds : The compound has been used as a precursor in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization, showcasing its versatility in creating aromatic and non-aromatic heterocyclic compounds (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).

Material Science and Engineering

  • Polymer Chemistry : The synthesis of new sulfonated side-chain grafting units, using sulfonated 4-fluorobenzophenone, has led to the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials exhibit high proton conductivity, making them suitable as polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).
  • Nanowire Formation : Partially sulfonated amphiphilic poly(arylene ether sulfone)s, synthesized from compounds related to 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid, have been shown to assist in the formation of Cu2S nanowires on various substrates. This process highlights the potential of these materials in nanotechnology applications (Park, Park, Yim, Seo, & Kim, 2015).

Biomedical Research

  • Antimicrobial Activity : Novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to corresponding pyrrolidin-2-ones, using polyphosphate ester, has shown significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQIMZMQDTUPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid

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